molecular formula C20H21FO2 B14418762 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate CAS No. 84836-33-9

4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate

Cat. No.: B14418762
CAS No.: 84836-33-9
M. Wt: 312.4 g/mol
InChI Key: LFVPWWCXDKGUCR-UHFFFAOYSA-N
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Description

4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate is an organic compound that features a phenyl acetate group attached to a substituted butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-ethylbut-1-ene.

    Formation of the Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 2-ethylbut-1-ene in the presence of a base such as sodium hydroxide.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions can replace the acetate group to form phenols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Phenols.

Scientific Research Applications

4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-Ethyl-1-(4-chlorophenyl)but-1-en-1-yl]phenyl acetate
  • 4-[2-Ethyl-1-(4-bromophenyl)but-1-en-1-yl]phenyl acetate
  • 4-[2-Ethyl-1-(4-methylphenyl)but-1-en-1-yl]phenyl acetate

Uniqueness

4-[2-Ethyl-1-(4-fluorophenyl)but-1-en-1-yl]phenyl acetate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets and improve its metabolic stability, making it a valuable compound for research and development.

Properties

CAS No.

84836-33-9

Molecular Formula

C20H21FO2

Molecular Weight

312.4 g/mol

IUPAC Name

[4-[2-ethyl-1-(4-fluorophenyl)but-1-enyl]phenyl] acetate

InChI

InChI=1S/C20H21FO2/c1-4-15(5-2)20(16-6-10-18(21)11-7-16)17-8-12-19(13-9-17)23-14(3)22/h6-13H,4-5H2,1-3H3

InChI Key

LFVPWWCXDKGUCR-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)F)CC

Origin of Product

United States

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